(Z)-5-chloro-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
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Overview
Description
(Z)-5-chloro-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic organic compound characterized by its complex molecular structure. This compound features a thiophene ring, a benzo[d]thiazole moiety, and a carboxamide group, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Similar compounds, such as benzo[d]thiazol derivatives, have been investigated for their potential antidepressant and anticonvulsant effects .
Mode of Action
It’s worth noting that certain benzo[d]thiazol derivatives have shown to increase the concentrations of serotonin and norepinephrine, which may contribute to their antidepressant activity .
Biochemical Pathways
The increase in serotonin and norepinephrine concentrations suggests that it may influence the monoaminergic system, which is often implicated in mood disorders .
Result of Action
Certain benzo[d]thiazol derivatives have shown potential antidepressant and anticonvulsant effects, suggesting that they may influence neuronal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-chloro-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzo[d]thiazole Moiety: This step involves the cyclization of 4,7-dimethoxy-3-methylbenzothioamide with appropriate reagents under controlled conditions to form the benzo[d]thiazole ring.
Chlorination: Introduction of the chlorine atom at the 5-position of the thiophene ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the chlorinated thiophene with the benzo[d]thiazole derivative under basic conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxamide group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the thiophene ring can be substituted with nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives of the methoxy groups.
Reduction Products: Reduced forms of the carboxamide group.
Substitution Products: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-chloro-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound may exhibit interesting pharmacological properties. Researchers investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent due to its structural similarity to other biologically active molecules.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
(Z)-5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide: Lacks the methyl group, which may affect its biological activity.
(Z)-5-chloro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide: Lacks one methoxy group, potentially altering its chemical reactivity.
Uniqueness
The presence of both methoxy groups and the methyl group in (Z)-5-chloro-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide contributes to its unique chemical and biological properties. These functional groups can influence the compound’s solubility, reactivity, and ability to interact with biological targets, making it distinct from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-chloro-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S2/c1-18-12-8(20-2)4-5-9(21-3)13(12)23-15(18)17-14(19)10-6-7-11(16)22-10/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIJHFFYKQSYTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(S3)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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